molecular formula C7H16O2 B1583681 2-Tert-butylpropane-1,3-diol CAS No. 2819-05-8

2-Tert-butylpropane-1,3-diol

Cat. No.: B1583681
CAS No.: 2819-05-8
M. Wt: 132.2 g/mol
InChI Key: LQPVVSDKTCYYBZ-UHFFFAOYSA-N
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Description

2-Tert-butylpropane-1,3-diol is an organic compound with the molecular formula C7H16O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. The presence of a tert-butyl group (a bulky substituent) at the second carbon atom makes this compound unique. It is commonly used in various chemical reactions and industrial applications due to its distinct structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Tert-butylpropane-1,3-diol can be synthesized through several methods. One common approach involves the reaction of tert-butylmagnesium chloride with ethylene oxide, followed by hydrolysis. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale chemical processes that often involve the use of catalysts to enhance reaction efficiency. The production process is optimized to minimize waste and maximize output, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butylpropane-1,3-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

2-Tert-butylpropane-1,3-diol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-tert-butylpropane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-tert-butylpropane-1,3-diol is unique due to the presence of the bulky tert-butyl group. This structural feature imparts distinct physical and chemical properties, such as increased steric hindrance and altered reactivity. These characteristics make it particularly useful in specific applications where such properties are advantageous .

Biological Activity

2-Tert-butylpropane-1,3-diol (CAS Number: 2819-05-8) is a chemical compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and food science. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula: C₇H₁₆O₂
  • Molecular Weight: 132.20 g/mol
  • Melting Point: 54–56 °C
  • Boiling Point: 100–102 °C (at 2 mmHg)

Antioxidant Properties

This compound exhibits significant antioxidant properties. It is used as an antioxidant in food products, particularly in oils and fats, to prevent oxidative degradation. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress in biological systems .

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, influencing metabolic pathways. Notably, it has been shown to affect cytochrome P450 enzymes, which are crucial for drug metabolism:

Enzyme Function AC50 Value Assay Source
CYP2C19Metabolism of therapeutic agents4.39 µMNovascreen
CYP2C9Metabolism of drugs5.67 µMNovascreen
Aryl Hydrocarbon Receptor (AHR)Transcription regulation5.11 µMAttagene

These interactions suggest that the compound may play a role in modulating drug efficacy and toxicity by influencing the metabolism of various therapeutic agents .

Toxicological Studies

Toxicological evaluations have indicated that this compound has a low toxicity profile. It has been classified as an inert ingredient in some pesticide formulations due to its historical use and lack of significant adverse effects in mammals .

Study on Antioxidant Activity

A study published in the Journal of Chemical Society explored the antioxidant capacity of this compound in lipid systems. The results demonstrated that the compound effectively inhibited lipid peroxidation, thereby preserving the integrity of cellular membranes under oxidative stress conditions .

Pharmacokinetics and Metabolism

Another research investigation focused on the pharmacokinetics of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME) properties. The study found that the compound is rapidly absorbed following oral administration and undergoes extensive hepatic metabolism via cytochrome P450 enzymes .

Properties

IUPAC Name

2-tert-butylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-7(2,3)6(4-8)5-9/h6,8-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPVVSDKTCYYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182459
Record name 1,3-Propanediol, 2-tert-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2819-05-8
Record name 2-(1,1-Dimethylethyl)-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2819-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol, 2-tert-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002819058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2819-05-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268916
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Propanediol, 2-tert-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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